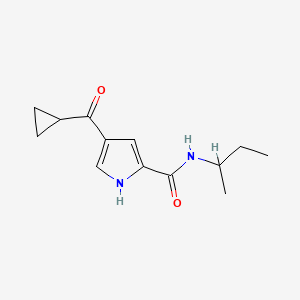

N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide

説明

特性

IUPAC Name |

N-butan-2-yl-4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-3-8(2)15-13(17)11-6-10(7-14-11)12(16)9-4-5-9/h6-9,14H,3-5H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIYTUMXHZURIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

Attachment of the sec-Butyl Group: The sec-butyl group can be introduced through a nucleophilic substitution reaction using sec-butyl bromide and a suitable base like potassium carbonate.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrole derivative with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sec-butyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products

Oxidation: Pyrrole N-oxides.

Reduction: Alcohol derivatives.

Substitution: Azide or nitrile derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Properties

N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs can modulate pathways involved in cancer cell proliferation and apoptosis. In particular, the compound may interact with pyruvate kinase M2 (PKM2), a key regulator of metabolic pathways in cancer cells, thus offering a novel approach to cancer therapy .

2. Neuroprotective Effects

There is emerging evidence suggesting that derivatives of pyrrole-based compounds exhibit neuroprotective properties. N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide may contribute to neuronal survival and function, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has been noted in several studies. It may inhibit pro-inflammatory cytokines, thus reducing inflammation-related damage in various tissues. This application is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Material Science Applications

1. Polymer Chemistry

N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide can serve as a monomer or additive in polymer synthesis. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties. Research into its incorporation into polymer matrices could lead to materials suitable for high-performance applications .

2. Coatings and Adhesives

The compound's chemical properties make it a candidate for use in coatings and adhesives. Its ability to form strong bonds and resist degradation under environmental stressors can be beneficial in developing durable coatings for industrial applications .

Research Methodologies

1. Case Studies in Drug Development

The application of N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide in drug development can be illustrated through case studies that track its synthesis, biological testing, and optimization processes. These case studies provide insights into the challenges faced during drug discovery and highlight successful strategies for overcoming these obstacles .

2. Ethical Considerations in Research

In light of recent discussions surrounding ethical practices in chemical research, the exploration of this compound can also serve as a case study for understanding the implications of research ethics in drug development. This includes considerations around safety, efficacy, and the communication of findings to both the scientific community and the public .

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer properties | Modulation of cancer metabolism |

| Neuroprotective effects | Protection against neurodegeneration | |

| Anti-inflammatory activity | Reduction of chronic inflammation | |

| Material Science | Polymer chemistry | Enhanced thermal stability and mechanical properties |

| Coatings and adhesives | Durability under environmental stress | |

| Research Methodologies | Case studies in drug development | Insights into drug discovery processes |

| Ethical considerations | Understanding ethical implications in chemical research |

作用機序

The mechanism of action of N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways.

類似化合物との比較

Similar Compounds

- N-(tert-butyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide

- N-(sec-butyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-3-carboxamide

- N-(sec-butyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate

Uniqueness

N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide is unique due to the specific positioning of the sec-butyl and cyclopropylcarbonyl groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the pyrrole derivatives class. Its unique structure, incorporating a sec-butyl group, a cyclopropylcarbonyl group, and a carboxamide group, suggests potential biological activities that are currently under investigation.

Chemical Structure and Properties

The compound's IUPAC name is N-butan-2-yl-4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxamide, with a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol. The structural formula can be represented as follows:

The biological activity of N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide is thought to involve its interaction with specific molecular targets within biological systems. Preliminary studies indicate that the compound may act as an inhibitor for certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways and specific targets remain under investigation, but the compound's potential as an enzyme inhibitor is particularly noteworthy.

Antimicrobial Properties

Research has indicated that pyrrole derivatives exhibit antimicrobial properties. A study focusing on related pyrrole compounds found that modifications to the structure significantly enhanced their activity against various bacterial strains. For instance, the introduction of electron-withdrawing groups on the pyrrole ring improved the compounds' effectiveness against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) .

Anticancer Potential

The compound's potential anticancer activity is also being explored. Pyrrole derivatives have been identified as promising candidates in cancer research due to their ability to inhibit tumor growth through various mechanisms. The specific anticancer pathways activated by N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide are still being elucidated but may involve apoptosis induction or cell cycle arrest.

Study 1: Inhibition of Enzymatic Activity

A recent study investigated the inhibitory effects of related pyrrole compounds on adenylyl cyclase in Giardia lamblia. The findings demonstrated that structural modifications could lead to significant increases in inhibitory potency, suggesting a similar potential for N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide . This highlights the importance of structure-function relationships in developing effective inhibitors.

Study 2: Structure–Activity Relationship (SAR)

Another research effort focused on the structure–activity relationship (SAR) of pyrrole derivatives for anti-TB activity. Compounds were systematically modified to assess their impact on biological efficacy. Results indicated that bulky substituents at specific positions on the pyrrole ring significantly enhanced activity against resistant strains . This suggests that N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide could be optimized for improved therapeutic applications.

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step procedures:

- Step 1: Formation of the pyrrole-2-carboxamide core via condensation reactions using coupling agents like dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0–25°C .

- Step 2: Cyclopropanecarbonyl group introduction via Friedel-Crafts acylation, requiring Lewis acids (e.g., AlCl₃) in anhydrous conditions .

- Step 3: N-alkylation with 2-bromobutane in dimethylformamide (DMF) using potassium carbonate as a base at 60–80°C .

Optimization Tips:

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: Key techniques include:

Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly targeting enzymes or receptors?

Methodological Answer:

Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be addressed?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., buffer pH, temperature) and cell lines (HEK293 vs. CHO) .

- Data Reproducibility: Replicate studies using standardized protocols (e.g., pre-incubation time, ATP concentration in kinase assays).

- Statistical Validation: Apply ANOVA or Student’s t-test to assess significance of inter-study variability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize this compound’s potency?

Methodological Answer:

- Core Modifications:

- Replace cyclopropane with spiro or bicyclic groups to enhance rigidity .

- Substitute butan-2-yl with branched alkyl chains to improve lipophilicity .

- Functional Group Analysis:

- Test electron-withdrawing groups (e.g., -CF₃) on the pyrrole ring to stabilize binding interactions .

- In Silico Tools: Perform molecular docking (e.g., AutoDock Vina) using co-crystal structures (PDB: 3UQU) to predict binding modes .

Q. What experimental protocols are advised for studying the compound’s interaction with biological targets via molecular docking?

Methodological Answer:

- Protein Preparation: Download target PDB files (e.g., BACE1 from RCSB), remove co-crystal ligands/water, and add polar hydrogens .

- Ligand Preparation: Generate 3D conformers of the compound using Open Babel and assign Gasteiger charges.

- Docking Parameters: Use a grid box covering the active site (20 ų) and Lamarckian genetic algorithm for conformational sampling .

Q. How can metabolic stability and pharmacokinetic properties of this compound be assessed in preclinical studies?

Methodological Answer:

- Metabolic Assays:

- Liver Microsomes: Incubate with NADPH (1 mM) and measure parent compound depletion over 60 minutes .

- CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates .

- PK Parameters: Calculate bioavailability (F%) via IV/PO dosing in rodents and analyze plasma levels via LC-MS/MS .

Q. What methodologies are critical for resolving synthetic byproducts or impurities during scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。